molecular formula C10H6BrF2NO B1382605 8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one CAS No. 1982970-94-4

8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one

Cat. No. B1382605
M. Wt: 274.06 g/mol
InChI Key: PSZGAHSLLNDTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one (8-Br-2-DFMQ) is a synthetic compound that has recently attracted considerable attention due to its potential applications in scientific research. 8-Br-2-DFMQ is a member of the isoquinolin-1-one family, a class of compounds that have been investigated for their potential therapeutic uses.

Scientific Research Applications

Cascade Synthesis Methods

  • Palladium-Catalyzed Synthesis : A study by Xie et al. (2018) developed a palladium-catalyzed method for synthesizing isoquinolin-1(2H)-ones, including derivatives of 8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one, via ortho-C-H bond activation and intramolecular N-C annulation. This method was effective for a wide range of α-bromo ketones, producing various isoquinolin-1(2H)-one derivatives in moderate to good yields (Xie, Dai, Niu, & Ma, 2018).

Microwave-Assisted Synthesis

  • Microwave-Assisted One-Pot Reaction : Yang et al. (2012) developed a microwave-assisted one-pot reaction for synthesizing isoquinolines, including the targeted compound. This method involves sequential coupling-imination-annulation of ortho-bromoarylaldehydes and terminal alkynes, producing a variety of substituted isoquinolines and related compounds (Yang, Burugupalli, Daniel, & Chen, 2012).

Photolysis and Biological Applications

  • Photoremovable Protecting Group : Zhu et al. (2006) investigated 8-Bromo-7-hydroxyquinoline, a related compound, as a photoremovable protecting group for physiological use. This study highlighted the potential of such compounds in controlling the action of biological effectors with light, especially in two-photon excitation (Zhu, Pavlos, Toscano, & Dore, 2006).

Reaction with Propargyl Bromide

  • Alkylation of Isoquinolinones : Usifoh (2001) described the bromination of isoquinolinones, leading to the formation of 4-bromo-3-substituted isoquinolin-1-(2H)-ones, which upon reaction with propargyl bromide produced N and O-alkylated products (Usifoh, 2001).

Novel Synthesis Methods

  • Perfluorinated Isoquinolinediones Synthesis : Tang et al. (2015) developed a method for synthesizing perfluorinated isoquinoline-1,3(2H,4H)-diones using a visible-light-induced carboperfluoroalkylation of alkenes. This method allows for the incorporation of a wide variety of perfluorinated groups (Tang et al., 2015).

Antiviral Compounds Synthesis

  • Synthesis of Brominated Naphthalenedicarboximides : Baughman et al. (1995) reported on the crystal structures of brominated derivatives of 4-amino-N-butyl-1,8-naphthalenedicarboximide, closely related to the compound of interest, and their potential as antiviral compounds (Baughman, Chang, Utecht, & Lewis, 1995).

Safety And Hazards

The safety information available indicates that “8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one” has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures should be taken while handling this compound .

properties

IUPAC Name

8-bromo-2-(difluoromethyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO/c11-7-3-1-2-6-4-5-14(10(12)13)9(15)8(6)7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZGAHSLLNDTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)N(C=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
Reactant of Route 2
8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
Reactant of Route 3
8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
Reactant of Route 4
8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
Reactant of Route 5
8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
Reactant of Route 6
8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.